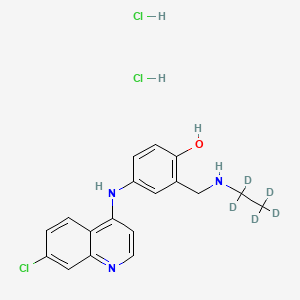

N-Desethylamodiaquine-D5 dihydrochloride

Description

Significance of Stable Isotope Labeling in Quantitative Analytical Chemistry

Stable isotope labeling is a technique that involves the substitution of one or more atoms in a molecule with their stable (non-radioactive) isotopes. wikipedia.org Common stable isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). aptochem.comcreative-proteomics.com This process creates a labeled compound that is chemically identical to the analyte of interest but has a different mass. scioninstruments.com This mass difference is the key to its utility in quantitative analysis, particularly in methods coupled with mass spectrometry (MS). clearsynth.comtexilajournal.com

In quantitative bioanalysis, especially when using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the analyte is often used as an internal standard (IS). biopharmaservices.comwuxiapptec.com An internal standard is a compound added in a known quantity to all samples, including calibration standards and quality controls, before sample processing. gmp-compliance.org Its purpose is to correct for variability that can be introduced during various stages of the analytical process, such as sample preparation, extraction, chromatographic separation, and mass spectrometric detection. scioninstruments.comwuxiapptec.com

The advantages of using a stable isotope-labeled internal standard (SIL-IS), often a deuterated standard, are significant:

Co-elution with Analyte: A SIL-IS has nearly identical physicochemical properties to the target analyte, which means it behaves similarly during sample extraction and chromatographic separation, ideally co-eluting with the analyte. aptochem.comwuxiapptec.com

Compensation for Matrix Effects: Biological samples like plasma or urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer source, a phenomenon known as the matrix effect. clearsynth.com Because the SIL-IS co-elutes and has the same ionization properties as the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction. texilajournal.comwuxiapptec.com

Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the SIL-IS, variations in sample handling and instrument performance are effectively canceled out. This leads to a significant improvement in the accuracy and precision of the quantitative results. clearsynth.comtandfonline.com

The use of deuterated standards is particularly common because hydrogen atoms are abundant in organic molecules, and deuterium is often easier and less expensive to incorporate into a molecule compared to other stable isotopes like ¹³C or ¹⁵N. aptochem.comhilarispublisher.com

Overview of N-Desethylamodiaquine-D5 Dihydrochloride (B599025) as a Research Tool

N-Desethylamodiaquine-D5 dihydrochloride is the deuterated form of N-desethylamodiaquine, which is the primary and biologically active metabolite of the antimalarial drug amodiaquine (B18356). medchemexpress.compharmaffiliates.comadooq.com Amodiaquine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form N-desethylamodiaquine. sigmaaldrich.comcaymanchem.com This metabolite is crucial as it is largely responsible for the therapeutic and toxic effects of the parent drug due to its long elimination half-life. sigmaaldrich.com

As a research tool, this compound serves as an ideal internal standard for the quantitative determination of N-desethylamodiaquine in biological samples during pharmacokinetic, drug metabolism, and bioequivalence studies. pharmaffiliates.com The incorporation of five deuterium atoms (D5) on the ethyl group provides a sufficient mass shift to distinguish it from the unlabeled metabolite in a mass spectrometer, without significantly altering its chemical behavior. lgcstandards.comsigmaaldrich.com

Below are the key chemical properties of this compound:

| Property | Value |

| Chemical Formula | C₁₈H₁₅D₅Cl₃N₃O |

| Molecular Weight | 405.76 g/mol |

| CAS Number | 1216894-33-5 |

| Synonyms | N-Desethylamodiaquine-(ethyl-d5) dihydrochloride |

| Form | Solid |

| Color | White to Yellow |

| Storage Temperature | -20°C |

Data sourced from multiple chemical suppliers and databases. lgcstandards.comchemicalbook.comsimsonpharma.com

The use of this deuterated standard allows researchers to accurately track the concentration of the active metabolite N-desethylamodiaquine in various biological matrices, providing critical data for understanding the drug's efficacy and safety profile.

Evolution of Bioanalytical Methodologies for Pharmaceutical Research

The field of bioanalysis has undergone a significant transformation over the past few decades, driven by the need for more sensitive, reliable, and high-throughput methods in pharmaceutical research. nih.govchromatographyonline.com Historically, early methods for measuring drugs in biological fluids, such as colorimetric assays, often lacked specificity and could not distinguish between a parent drug and its metabolites. tandfonline.com

The advent of chromatographic techniques, starting with paper and thin-layer chromatography in the 1940s and 1950s, provided the means to separate analytes from interfering substances. tandfonline.com Gas chromatography (GC) became widely used in the 1950s, but the development of high-performance liquid chromatography (HPLC) truly revolutionized the analysis of pharmaceutical compounds. tandfonline.comijsat.org

The most impactful evolution in modern bioanalysis has been the coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS). journalofappliedbioanalysis.comnih.gov This combination has become the gold standard for quantitative bioanalysis in the pharmaceutical industry for several reasons: nih.govresearchgate.net

High Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations (nanogram or picogram per milliliter levels), which is essential for potent new drug candidates. tandfonline.com

High Selectivity: The technique offers two dimensions of separation (chromatographic retention time and mass-to-charge ratio), providing exceptional selectivity to measure a specific analyte in a complex biological matrix. americanpharmaceuticalreview.com

Versatility: It can be applied to a wide range of molecules, from small organic compounds to larger biomolecules. bioagilytix.com

High Throughput: Advances in LC technology, such as the use of smaller particle size columns and automated systems, have dramatically increased the speed of analysis, enabling high-throughput screening. chromatographyonline.comamericanpharmaceuticalreview.com

The development of these sophisticated LC-MS methods has been paralleled by an evolution in regulatory guidance, ensuring the reliability and reproducibility of bioanalytical data used for drug approval. hilarispublisher.comnih.gov Despite the advancements, challenges in bioanalytical method development remain, including dealing with matrix effects, ensuring method robustness, and adapting to new therapeutic modalities like oligonucleotides and large molecules. tandfonline.comsimbecorion.comclinicalleader.com The continuous refinement of sample preparation techniques, chromatographic technologies, and mass spectrometry instrumentation is crucial for addressing these challenges and supporting the future of pharmaceutical research. tandfonline.comjst.go.jp

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBRFGUODDEGH-ZWOCKVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670074 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216894-33-5 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216894-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Incorporation for N Desethylamodiaquine D5 Dihydrochloride

Methodologies for Deuterium (B1214612) Labeling and Synthesis of Analogs

The synthesis of N-Desethylamodiaquine-D5 dihydrochloride (B599025) is a targeted process designed to specifically introduce deuterium atoms into the ethyl group of the molecule. This strategic placement ensures a significant mass shift for mass spectrometry-based detection without altering the core structure responsible for its chemical properties.

A common synthetic approach begins with 4,7-dichloroquinoline (B193633), a key precursor in the synthesis of many 4-aminoquinoline (B48711) antimalarials. researchgate.netresearchgate.net The synthesis generally proceeds through the following key stages:

Side-Chain Attachment: The initial step involves the nucleophilic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline with a suitable aminophenol derivative.

Introduction of the Deuterated Moiety: The crucial deuterium labeling step is typically achieved by reacting the intermediate with a deuterated ethylating agent. A common and effective reagent for this purpose is D5-ethyl bromide or a similar five-deuterium ethyl source. This reaction attaches the pentadeuterioethyl group to the designated nitrogen atom. lgcstandards.comnih.gov

Final Conversion and Purification: Following the successful incorporation of the deuterated side chain, the resulting molecule is converted into its dihydrochloride salt. This salt form generally offers improved stability and solubility, which is advantageous for its use as an analytical standard. Purification is often carried out using techniques such as column chromatography to ensure high chemical purity. researchgate.netlgcstandards.com

This method provides an efficient route to gram-scale quantities of the desired labeled compound, which is essential for its use as an internal standard in various analytical applications. researchgate.net

Stereochemical Considerations in Deuterated Compound Synthesis

The molecular structure of N-desethylamodiaquine is inherently achiral, meaning it does not possess any stereocenters. nih.govchemspider.com The molecule and its D5-labeled analog are superimposable on their mirror images.

The process of deuterium labeling in N-Desethylamodiaquine-D5 dihydrochloride occurs at the terminal ethyl group. nih.gov This substitution of hydrogen with deuterium does not create a chiral center. Consequently, the synthesis does not produce stereoisomers, such as enantiomers or diastereomers. This absence of stereoisomerism simplifies the synthetic process, as it eliminates the need for stereoselective synthesis techniques or chiral resolution steps, which are often complex and costly. The resulting product is a single, well-defined, achiral molecule, which is a desirable characteristic for an analytical standard.

Structural Elucidation Techniques for Isotopic Purity Confirmation

Confirming the structural integrity and isotopic enrichment of this compound is a critical quality control step. A multi-technique approach is employed to ensure the compound meets the stringent requirements for its use as an internal standard. rsc.org

High-Resolution Mass Spectrometry (HRMS): This is a primary tool for verifying the successful incorporation of deuterium atoms and quantifying isotopic purity. researchgate.net The high-resolution mass spectrum will show a molecular ion peak corresponding to the mass of the D5-labeled compound, which is five mass units greater than its unlabeled counterpart. By analyzing the isotopic cluster and integrating the ion signals, the percentage of the desired D5 isotopologue can be accurately calculated, ensuring it meets the required enrichment levels, often greater than 97 atom % D. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and the specific location of the deuterium labels. rsc.org In the ¹H NMR spectrum of N-Desethylamodiaquine-D5, the signals corresponding to the protons on the ethyl group will be absent or significantly diminished, confirming that deuteration occurred at the intended positions. The remaining signals in the spectrum must be consistent with the rest of the molecular structure.

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the chemical purity of the final product. lgcstandards.com This technique separates the deuterated compound from any unlabeled starting materials, reagents, or synthetic byproducts, ensuring that the analytical standard is free from contaminants that could interfere with its use.

The combination of these analytical methods provides a comprehensive characterization of this compound, confirming its identity, purity, and the precise level of deuterium incorporation.

| Property | Data |

| Chemical Name | 4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride lgcstandards.com |

| Molecular Formula | C₁₈H₁₅D₅Cl₃N₃O scbt.com |

| Molecular Weight | 405.76 g/mol scbt.com |

| Isotopic Purity | Typically >97 atom % D |

| Chemical Purity | Often >95% (HPLC) lgcstandards.com |

| Appearance | Powder |

| Storage Temperature | -20°C lgcstandards.com |

Advanced Bioanalytical Methodologies for N Desethylamodiaquine D5 Dihydrochloride Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of N-desethylamodiaquine and its deuterated analog in biological samples. googleapis.comnih.gov This preference is due to the method's high sensitivity, selectivity, and throughput, allowing for the accurate measurement of low analyte concentrations in complex matrices like human plasma. googleapis.comresearchgate.net The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for bioanalytical research.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is a prerequisite for accurate quantification, as it isolates the analyte of interest from endogenous interferences within the sample matrix. The optimization process involves a careful selection of columns and mobile phases, along with the programming of the elution method to achieve the best possible resolution and peak shape in the shortest feasible time.

The choice of stationary phase (column) and mobile phase is critical for achieving efficient separation of N-desethylamodiaquine and its internal standard from other components in a sample. Reversed-phase chromatography is a commonly employed technique. nih.govox.ac.uk In this approach, a non-polar stationary phase is used with a polar mobile phase.

Several types of reversed-phase columns have been successfully utilized, including Hypersil Gold, Zorbax SB-CN, and BETASIL Silica-100. googleapis.comnih.govnih.gov The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724), mixed with an aqueous solution containing additives like ammonium (B1175870) formate (B1220265), formic acid, or trifluoroacetic acid to control pH and improve peak shape. googleapis.comnih.govnih.gov For instance, a mobile phase of acetonitrile and 20 mM ammonium formate with 1% formic acid has proven effective. nih.govresearchgate.net Another approach involves hydrophilic interaction liquid chromatography (HILIC), which uses a polar stationary phase like a BETASIL Silica-100 column with a largely organic mobile phase, such as 85% acetonitrile containing ammonium acetate (B1210297) and formic acid. nih.gov

Below is a table summarizing various stationary and mobile phase combinations used in published methods for the analysis of N-desethylamodiaquine.

| Stationary Phase (Column) | Mobile Phase Composition | Reference(s) |

| Hypersil Gold (4.6 x 50mm, 4.6µm) | Acetonitrile: 10mM Ammonium formate with 0.1% Trifluoroacetic acid (75:25 v/v) | googleapis.com |

| Hypersil Gold (100 mm × 4.6mm, 5 μm) | Acetonitrile: 2.0 mM Ammonium formate, pH 2.50 (80:20 v/v) | nih.govresearchgate.net |

| Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) | Acetonitrile: 20 mM Ammonium formate with 1% Formic acid (15:85, v/v) | nih.govox.ac.ukresearchgate.net |

| BETASIL Silica-100 (50mm x 2.1mm, 5µm) | 85% Acetonitrile containing 5mM Ammonium acetate and 0.1% Formic acid | nih.gov |

For complex biological matrices such as plasma, gradient elution is often superior to isocratic elution. In gradient elution, the composition of the mobile phase is changed during the analytical run. This technique allows for the efficient elution of analytes with a wide range of polarities. A typical gradient program starts with a lower percentage of the strong organic solvent (e.g., acetonitrile) to allow for the retention and separation of less retained compounds. The solvent strength is then increased over time to elute more strongly retained compounds, including the analytes of interest, from the column.

A key advantage of this approach is the ability to incorporate a "washout" step at the end of the gradient. nih.gov By ramping up the organic solvent concentration to a high level (e.g., 85% acetonitrile), strongly retained matrix components can be effectively washed from the column, preventing carry-over between injections and ensuring method robustness. nih.govresearchgate.net This ensures that the analytical column remains clean, leading to more consistent and reproducible results over a long series of sample analyses.

Principles of Mass Spectrometric Detection

Following chromatographic separation, the analyte is introduced into the mass spectrometer for detection and quantification. This process involves ionization of the molecule and subsequent mass-to-charge ratio analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like N-desethylamodiaquine from a liquid stream. chromatographyonline.com For this compound, detection is typically performed in the positive ion mode, where the molecule gains a proton to form a positively charged ion, [M+H]⁺. googleapis.comnih.gov

Optimizing the ESI source parameters is critical to maximize the signal intensity of the analyte and ensure stable and reproducible ionization. chromatographyonline.comnih.gov This involves adjusting several key parameters, including the spray voltage, gas pressures (nebulizer and sheath gas), and temperatures (capillary and vaporizer). googleapis.comnih.gov A systematic optimization of these factors ensures the highest sensitivity and reliability for the quantification of N-Desethylamodiaquine-D5 dihydrochloride (B599025).

The table below presents an example of optimized ESI parameters for the analysis of N-desethylamodiaquine. googleapis.com

| ESI Parameter | Optimized Value |

| Ionization Mode | Positive |

| Spray Voltage | 5000 V |

| Vaporizer Temperature | 350 °C |

| Sheath Gas Pressure | 35 (arbitrary units) |

| Ion Sweep Gas Pressure | 2 (arbitrary units) |

| Capillary Temperature | 325 °C |

Tandem mass spectrometry (MS/MS) significantly enhances selectivity by employing multiple reaction monitoring (MRM). labce.com In MRM, the first quadrupole (Q1) is set to isolate a specific precursor ion (or parent ion), which is the protonated molecule of the analyte ([M+H]⁺). This isolated ion is then fragmented in a collision cell (Q2) by collision-induced dissociation. The second quadrupole (Q3) is set to monitor for a specific, characteristic product ion (or daughter ion) that results from the fragmentation. nih.gov

This two-stage mass filtering process (precursor → product) is known as a transition and is highly specific to the chemical structure of the analyte, drastically reducing background noise and improving the signal-to-noise ratio. nih.gov For quantification, at least one transition is monitored for the analyte and one for its stable isotope-labeled internal standard, like N-Desethylamodiaquine-D5 dihydrochloride. labce.com

The development of an MRM method involves infusing a solution of the compound into the mass spectrometer to identify the most stable and intense precursor and product ions. For N-desethylamodiaquine and its D5-labeled analog, the specific mass-to-charge ratio (m/z) transitions have been established in the literature. nih.govresearchgate.net

The following table details the specific MRM transitions used for the quantification of N-desethylamodiaquine and its D5-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| N-Desethylamodiaquine | 328 | 283 | nih.gov |

| N-Desethylamodiaquine-D5 | 333.3 | 283.15 | researchgate.net |

Instrument Calibration and System Suitability Testing

The reliability of bioanalytical data hinges on rigorous instrument calibration and consistent system performance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of N-desethylamodiaquine and its deuterated internal standard, N-Desethylamodiaquine-D5. nih.govejbps.com

Instrument calibration is performed by constructing a calibration curve using matrix-matched calibration standards at multiple concentration levels. googleapis.com For N-Desethylamodiaquine, calibration curves have been shown to be linear over concentration ranges such as 0.523 to 253.855 ng/mL. ejbps.comgoogleapis.com These curves are generated by plotting the peak area ratio of the analyte to the internal standard (N-Desethylamodiaquine-D5) against the nominal concentration. A linear regression analysis is applied, and the correlation coefficient (r²) must be consistently greater than 0.99 to ensure a reliable fit. googleapis.com

System suitability is assessed before and during sample analysis to ensure the analytical system is performing correctly. This involves regular injections of quality control (QC) samples at low, medium, and high concentrations. googleapis.com Key parameters evaluated include retention time stability, peak shape, and the signal-to-noise ratio for the analyte at the lower limit of quantification (LLOQ). nih.gov For instance, LC systems like the Agilent 1260 infinity are commonly used, coupled with triple quadrupole mass spectrometers operating in positive electrospray ionization (ESI) mode. nih.gov The system is monitored to ensure there are no interfering peaks from the biological matrix at the retention time of the analyte and its internal standard. researchgate.net

Sample Preparation Techniques for Biological Matrices

Extracting this compound from complex biological matrices like plasma or blood is a critical step to remove potential interferences and concentrate the analyte. nih.govnih.gov The choice of technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Protein precipitation (PPT) is a rapid and straightforward method for sample cleanup. While not always the most efficient at removing all interferences, it is widely used for its simplicity. In the context of analyzing N-desethylamodiaquine, a common approach involves the addition of an organic solvent to the biological sample. For the analysis of dried blood spots (DBS), samples are extracted using a mixture of 0.5% formic acid in a water:acetonitrile (50:50, v/v) solution. nih.govresearchgate.net The acetonitrile effectively precipitates the bulk of the proteins, which are then separated by centrifugation, leaving the analyte and its internal standard in the supernatant for subsequent analysis.

Solid-phase extraction (SPE) offers a more selective and cleaner sample extract compared to protein precipitation. This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.govnih.gov Interfering compounds are washed away, and the analyte of interest is selectively eluted.

For the simultaneous determination of amodiaquine (B18356) and N-desethylamodiaquine, SPE procedures have been developed using cartridges like Supelclean LC-18. nih.gov Another method employs a Hypersil Gold column for analysis following an SPE procedure that was optimized to prevent the degradation of co-analyzed artemisinin (B1665778) derivatives. nih.gov This technique is lauded for its ability to be automated, significantly increasing throughput for large clinical studies. researchgate.net

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. One validated method for N-Desethylamodiaquine quantification from human plasma utilizes methyl tertiary butyl ether as the extraction solvent. ejbps.com

A modern, high-throughput variation of LLE is Supported Liquid Extraction (SLE). nih.govresearchgate.net This technique uses a 96-well plate format where the aqueous plasma sample is absorbed onto a solid, inert diatomaceous earth support. nih.gov A water-immiscible organic solvent is then passed through the support material, eluting the analytes while leaving behind proteins and phospholipids. nih.gov This method avoids the need for vigorous shaking and manual phase separation, making it ideal for automation. nih.govresearchgate.net

Comprehensive Bioanalytical Method Validation Parameters

A bioanalytical method must be fully validated to ensure it is reliable and reproducible for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and EMA. europa.eufda.gov Validation involves assessing several key parameters to demonstrate the method's performance.

Linearity is the ability of the bioanalytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which the method is precise and accurate, defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). nih.govgoogleapis.com

For N-Desethylamodiaquine, multiple studies have established and validated linear dynamic ranges in different biological matrices. The acceptance criterion for a calibration curve is typically a correlation coefficient (r²) of 0.99 or better. googleapis.com The precision and accuracy of back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ). nih.govresearchgate.net

The table below summarizes the dynamic ranges established for N-Desethylamodiaquine in various validated bioanalytical methods.

| Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Biological Matrix | Analytical Method | Source |

| 0.523 | 253.855 | Human Plasma | LC-MS/MS | ejbps.comgoogleapis.com |

| 1.41 | 610 | Plasma | LC-MS/MS | nih.govresearchgate.net |

| 1.50 | 180 | Human Plasma | LC-MS/MS | nih.gov |

| 3.13 | 1570 | Dried Blood Spot | LC-MS/MS | nih.govresearchgate.netox.ac.uk |

Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) Establishment

The establishment of a linear range defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) is a critical step in method validation. The LLOQ represents the lowest concentration of the analyte that can be measured with acceptable accuracy and precision, while the ULOQ is the highest concentration within that linear range.

In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of amodiaquine and its active metabolite, desethylamodiaquine (B193632), N-desethylamodiaquine-D5 was used as the internal standard. nih.gov The calibration range for desethylamodiaquine was established from 1.41 ng/mL to 610 ng/mL in plasma. nih.gov The lowest point of this range corresponds to the LLOQ, and the highest point represents the ULOQ. nih.gov

Table 1: LLOQ and ULOQ for Desethylamodiaquine Quantification Data derived from a method utilizing this compound as an internal standard.

| Parameter | Concentration (ng/mL) |

| Lower Limit of Quantification (LLOQ) | 1.41 nih.gov |

| Upper Limit of Quantification (ULOQ) | 610 nih.gov |

Assessment of Intra-day and Inter-day Accuracy and Precision

Accuracy and precision are essential for demonstrating the reliability of an analytical method. wisdomlib.org Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, expressed as the percent coefficient of variation (%CV). nih.gov Accuracy refers to the closeness of the mean test results to the true or accepted reference value, expressed as a percentage. researchgate.net

Intra-day precision and accuracy (also known as within-run precision) evaluate the variability of results within the same day under the same operating conditions. wisdomlib.org

Inter-day precision and accuracy (also known as between-run precision) assess the method's reproducibility over different days. wisdomlib.org

For the bioanalytical method employing N-desethylamodiaquine-D5 as an internal standard, both intra-batch and inter-batch precisions were demonstrated to be within the standard acceptance criterion of ±15.0%. nih.govresearchgate.net The evaluation was conducted by analyzing replicate quality control (QC) samples at low, medium, and high concentration levels. nih.gov

Table 2: Acceptance Criteria for Method Precision

| Parameter | Acceptance Criterion (%CV) |

| Intra-day Precision | ≤ 15% nih.gov |

| Inter-day Precision | ≤ 15% nih.gov |

Evaluation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in LC-MS analysis, occurring when components of the sample matrix other than the target analyte affect the ionization efficiency. longdom.orgnih.gov This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy and reproducibility of the quantification. longdom.org These effects typically happen when matrix components co-elute with the analyte and compete for ionization. longdom.org

In the validation of the high-throughput method using N-desethylamodiaquine-D5, no matrix effects were observed. nih.gov This indicates that the extraction procedure, in this case, a supported liquid extraction (SLE+) technique, was effective in removing interfering endogenous components from the plasma samples, ensuring that the ionization of the analyte and its deuterated internal standard was not compromised. nih.gov

Carry-Over Assessment in Analytical Systems

Carry-over is an issue where a small amount of a preceding, high-concentration sample remains in the analytical system and appears in a subsequent sample, typically a blank. This can lead to the inaccurate quantification of the following samples. Assessment for carry-over is usually performed by injecting blank samples immediately after an ULOQ sample. nih.gov

The analytical method utilizing N-desethylamodiaquine-D5 as an internal standard was specifically tested for carry-over. nih.gov The results showed that N-desethylamodiaquine-D5 produced no detectable carry-over signal following the injection of five replicate samples at the ULOQ concentration. nih.gov

Stability Testing of the Compound in Various Analytical Conditions

Stability testing is crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves subjecting the analyte in a biological matrix to various storage and handling conditions that it might encounter during a clinical or preclinical study.

Benchtop stability determines the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may spend on a lab bench awaiting processing. In the validated method, desethylamodiaquine in plasma demonstrated short-term stability when kept at 22 °C for 4, 24, and 48 hours. nih.gov

Biological samples are often subjected to multiple cycles of freezing and thawing. Freeze-thaw stability tests evaluate if this process impacts the analyte concentration. For the analysis involving N-desethylamodiaquine-D5, the analyte in plasma was found to be stable for five freeze-thaw cycles, where samples were frozen at -80 °C and thawed at room temperature (22 °C). nih.gov Furthermore, stock solutions of this compound are reported to be stable for up to 6 months when stored at -80°C and for 1 month at -20°C, highlighting the importance of proper storage to prevent degradation from repeated freeze-thaw cycles. medchemexpress.com

Table 3: Summary of Stability Findings

| Stability Test | Condition | Result |

| Benchtop Stability | Plasma samples at 22°C for up to 48 hours | Stable nih.gov |

| Freeze-Thaw Stability | Five cycles of freezing (-80°C) and thawing (22°C) | Stable nih.gov |

| Stock Solution Stability | Stored at -80°C | Stable for 6 months medchemexpress.com |

| Stock Solution Stability | Stored at -20°C | Stable for 1 month medchemexpress.com |

Long-Term Storage Stability

Long-term storage stability evaluations are essential to ensure that the concentration of the analyte in a biological matrix does not change from the time of sample collection to the time of analysis. who.int These experiments are designed to mimic the storage conditions of study samples, which can often be stored for extended periods. For this compound, which often serves as an internal standard in bioanalytical assays, its stability must be confirmed to ensure it effectively mimics the analyte of interest, N-Desethylamodiaquine.

Research and supplier data indicate specific storage conditions to maintain the integrity of this compound stock solutions. The stability is temperature-dependent. For instance, stock solutions of the compound are reported to be stable for up to 6 months when stored at -80°C, while the stability period is reduced to 1 month at -20°C. medchemexpress.com These conditions are crucial for laboratories to maintain the quality of the reference standard.

Regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) mandate that long-term stability should be tested using quality control (QC) samples at low and high concentrations, stored for a duration at least as long as the period between sample collection and analysis. who.intich.org For chemical drugs, stability data at one temperature (e.g., -20°C) can often be extrapolated to justify storage at a lower temperature (e.g., -70°C). who.intich.org

Below is a data table summarizing the recommended long-term storage conditions for this compound stock solutions.

| Storage Temperature | Maximum Storage Duration |

| -80°C | 6 months medchemexpress.com |

| -20°C | 1 month medchemexpress.com |

This interactive table summarizes key data on long-term storage stability.

Post-Preparative Stability

Post-preparative stability, also referred to as autosampler stability, assesses the stability of the analyte in the processed sample from the time of preparation to the completion of the analysis. who.intuop.edu.jo This is a critical parameter as samples may reside in the autosampler for a significant duration during an analytical run. e-b-f.eu Any degradation during this period could lead to inaccurate quantification.

The stability of processed samples is typically evaluated by analyzing QC samples that have been kept in the autosampler at a specific temperature for a period equivalent to or longer than the expected run time of an analytical batch. uop.edu.jo Studies on the non-deuterated form, N-Desethylamodiaquine, provide valuable insights. In one study, processed samples of N-Desethylamodiaquine were found to be stable for 24 hours when kept in an autosampler at 15°C. uop.edu.jo Another validation study demonstrated the stability of Amodiaquine and N-Desethyl Amodiaquine in the autosampler for 15 hours and 30 minutes. googleapis.com Furthermore, a high-throughput method showed that extracted samples of amodiaquine and desethylamodiaquine were stable when stored at 4°C for 24 hours. nih.gov

These findings for the parent compound are highly relevant for its deuterated counterpart, this compound, which is expected to exhibit similar stability behavior under the same conditions. The mean recovery of the N-Desethylamodiaquine D5 internal standard has been reported at 81.05%, indicating good stability throughout the analytical process. googleapis.com

The data below summarizes findings from stability tests on processed samples containing N-Desethylamodiaquine.

| Compound | Storage Condition | Duration | Stability Finding |

| N-Desethyl Amodiaquine | Autosampler at 15°C | 24 hours | Stable uop.edu.jo |

| N-Desethyl Amodiaquine | Autosampler | 15 hours 30 minutes | Stable googleapis.com |

| Desethylamodiaquine | Extracted sample at 4°C | 24 hours | Stable nih.gov |

This interactive table presents research findings on post-preparative stability.

Applications of N Desethylamodiaquine D5 Dihydrochloride in Non Clinical Drug Metabolism Research

Elucidation of Amodiaquine (B18356) Metabolic Pathways and Metabolite Profiling

The metabolic fate of amodiaquine in humans is a critical area of study, as the parent drug is rapidly and extensively converted in the liver to its main metabolite, N-desethylamodiaquine (DEAQ). pharmgkb.orgdoi.org This metabolite is largely responsible for the therapeutic antimalarial activity, primarily because it has a much longer elimination half-life and achieves significantly higher plasma concentrations than amodiaquine itself. doi.orgnih.gov

The study of this metabolic pathway relies on the ability to accurately identify and quantify the resulting metabolites. N-Desethylamodiaquine-D5 dihydrochloride (B599025) plays a crucial role as a reference material and internal standard in these investigations. By using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can differentiate between the administered drug and its metabolites. The use of a stable isotope-labeled standard like N-Desethylamodiaquine-D5 is essential for creating robust quantitative assays to profile the metabolites formed. nih.govnih.gov

Research has firmly established that the N-desethylation of amodiaquine to DEAQ is the principal metabolic route. doi.orgresearchgate.net While other minor metabolites such as N-bisdesethylamodiaquine and 2-hydroxy-desethylamodiaquine have been identified, DEAQ is the most significant in terms of exposure and activity. doi.orgnih.gov Studies using human liver microsomes have confirmed that DEAQ is the primary metabolite formed, and its relative metabolic stability contributes to its prolonged presence in the body. doi.org

Utilization in In Vitro Metabolic Systems

In vitro metabolic systems are fundamental tools in drug discovery for predicting a drug's metabolic fate in humans. N-Desethylamodiaquine-D5 dihydrochloride is integral to the analytical phase of these studies, ensuring the precise quantification of the unlabeled DEAQ produced.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Microsomal stability assays are standard in vitro studies used to determine the rate of a drug's metabolism. nih.govnuvisan.com In these assays, a test compound is incubated with liver microsomes (e.g., human liver microsomes, or HLM) and cofactors like NADPH to initiate metabolic reactions. nih.gov

For amodiaquine, such incubations are performed to measure the rate of its depletion and the corresponding formation of N-desethylamodiaquine. researchgate.netnih.gov To accurately quantify the amount of DEAQ produced over time, N-Desethylamodiaquine-D5 is added to the samples (typically after stopping the reaction) as an internal standard before LC-MS/MS analysis. nih.gov This allows for the calculation of key kinetic parameters, such as the intrinsic clearance (CLint) of amodiaquine. nih.gov Studies have successfully used this approach to characterize the kinetics of DEAQ formation in pooled human liver microsomes. nih.gov

Hepatocytes, or liver cells, provide a more comprehensive in vitro model than microsomes because they contain a full suite of metabolic enzymes and cofactors, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as transporters. nuvisan.com Metabolic stability studies using suspensions of cryopreserved hepatocytes are employed to predict hepatic clearance in a more physiologically relevant system. nuvisan.com

In these experiments, amodiaquine would be incubated with hepatocytes, and samples would be taken at various time points to measure the concentration of the parent drug and its metabolites. The role of this compound remains that of an internal standard for the accurate quantification of the formed N-desethylamodiaquine. This data helps researchers predict human hepatic blood clearance and the maximum potential bioavailability of the parent drug. nuvisan.com

Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism. researchgate.netcriver.com This is crucial for predicting potential drug-drug interactions. The most common approach involves incubating the drug with a panel of recombinant human CYP enzymes, each expressed individually in a cellular system (e.g., baculovirus-insect cells). nih.govresearchgate.net

Extensive research has been performed to identify the CYP isoforms involved in amodiaquine metabolism. These studies have demonstrated conclusively that CYP2C8 is the primary enzyme responsible for the N-desethylation of amodiaquine to form DEAQ. nih.govresearchgate.netcaymanchem.com In experiments using a panel of recombinant CYPs, the formation of DEAQ was almost exclusively catalyzed by CYP2C8. researchgate.net The specificity and high affinity of this reaction are so pronounced that amodiaquine N-desethylation is now considered an excellent marker reaction for assessing CYP2C8 activity. researchgate.netpharmgkb.org In these phenotyping assays, N-Desethylamodiaquine-D5 serves as the essential internal standard for the precise quantification of the DEAQ generated by each individual CYP isoform, confirming the dominant role of CYP2C8. nih.gov

Table 1: Summary of Cytochrome P450 (CYP) Isoform Contribution to Amodiaquine N-desethylation This table summarizes findings from in vitro studies using recombinant human CYP enzymes to identify the primary isoform responsible for the formation of N-desethylamodiaquine (DEAQ).

| CYP Isoform | Relative Contribution to DEAQ Formation | Reference |

|---|---|---|

| CYP2C8 | Major / Principal Enzyme | nih.govresearchgate.netcaymanchem.com |

| CYP1A1 | Minor / Negligible | nih.govresearchgate.net |

| CYP1A2 | Minor / Negligible | nih.govresearchgate.net |

| CYP2A6 | Not Significant | researchgate.net |

| CYP2B6 | Not Significant | researchgate.net |

| CYP2C9 | Minor / Negligible | nih.govresearchgate.net |

| CYP2C19 | Not Significant | researchgate.net |

| CYP2D6 | Minor / Negligible | nih.govresearchgate.net |

| CYP2E1 | Not Significant | researchgate.net |

| CYP3A4 | Minor / Negligible | nih.govresearchgate.net |

| CYP3A5 | Not Significant | researchgate.net |

Role as an Internal Standard in Quantification of Unlabeled Metabolites

The most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods. medchemexpress.comveeprho.comejbps.com In LC-MS/MS assays, an ideal internal standard should have chemical and physical properties nearly identical to the analyte it is meant to quantify. A SIL-IS is considered the gold standard because it co-elutes chromatographically with the unlabeled analyte and experiences similar extraction recovery and matrix effects (ion suppression or enhancement) in the mass spectrometer source. scispace.com This allows for highly accurate and precise correction for any variability during sample processing and analysis. scispace.com

N-Desethylamodiaquine-D5 is used to quantify N-desethylamodiaquine in various biological matrices, including human plasma and dried blood spots (DBS). ejbps.comnih.govnih.gov Numerous validated LC-MS/MS methods have been published that rely on this internal standard. ejbps.comnih.govnih.govnih.gov For instance, in a triple quadrupole mass spectrometer, quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for both the analyte (DEAQ) and the internal standard (DEAQ-D5). nih.govnih.gov The near-identical fragmentation pattern, with the primary difference being the mass shift from the deuterium (B1214612) atoms, ensures high selectivity.

Table 2: Examples of Bioanalytical LC-MS/MS Methods Using N-Desethylamodiaquine-D5 as an Internal Standard This table details parameters from published quantitative methods for amodiaquine and N-desethylamodiaquine (DEAQ) where the D5-labeled analog was used as the internal standard for DEAQ.

| Method Feature | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Biological Matrix | Dried Blood Spots (DBS) | Plasma | Plasma |

| Chromatography Column | Zorbax SB-CN (50 x 4.6 mm, 3.5 µm) | Zorbax SB-CN (50 x 4.6 mm, 3.5 µm) | Hypersil Gold (50 x 4.6 mm, 4.6 µm) |

| Mobile Phase | Acetonitrile (B52724) : 20 mM Ammonium (B1175870) formate (B1220265) with 0.5% formic acid (15:85, v/v) | Acetonitrile : 20 mM Ammonium formate with 1% formic acid (15:85, v/v) | Acetonitrile : 10 mM Ammonium formate with 0.1% TFA (75:25, v/v) |

| **DEAQ LLOQ*** | 3.13 ng/mL | 1.41 ng/mL | 0.523 ng/mL |

| DEAQ ULOQ † | 1570 ng/mL | 610 ng/mL | 253.855 ng/mL |

| DEAQ SRM Transition (m/z) | 328.2 ⟶ 283.1 | 328.2 ⟶ 283.1 | Not Specified |

| DEAQ-D5 IS Transition (m/z) | 333.3 ⟶ 283.2 | 333.3 ⟶ 283.2 | Not Specified |

| Reference | nih.gov | nih.gov | ejbps.com |

LLOQ: Lower Limit of Quantification †ULOQ: Upper Limit of Quantification

Research Applications in Non Clinical Pharmacokinetic Investigations

Integration into Preclinical Pharmacokinetic Modeling and Simulations

Pharmacokinetic (PK) modeling is a mathematical approach used to describe and predict the concentration of a drug and its metabolites over time within an organism. For a drug like amodiaquine (B18356), where the primary pharmacological activity is attributed to its major metabolite, N-desethylamodiaquine (DEAQ), accurately modeling the metabolite's behavior is as important as modeling the parent drug. pharmgkb.orgasm.org

The integration of N-Desethylamodiaquine-D5 dihydrochloride (B599025) is foundational to developing robust preclinical PK models. To build these models, researchers require high-fidelity time-course data of drug and metabolite concentrations from biological matrices (e.g., plasma) of test animals. The use of the D5-labeled compound as an internal standard ensures that the concentration data for DEAQ, which forms the basis of the model, is highly accurate and precise. scispace.comnih.gov

This accurate data allows modelers to:

Develop Compartmental Models: These models describe the body as a series of interconnected compartments through which the drug and its metabolite move. asm.orgresearchgate.net Accurate quantification of DEAQ allows for precise calculation of key parameters such as its volume of distribution, intercompartmental clearance, and elimination rate. asm.orgresearchgate.net

Perform Simulations: Once a reliable PK model is established, it can be used to simulate drug behavior under different conditions, predicting outcomes without the need for further animal experimentation.

Support Physiologically Based Pharmacokinetic (PBPK) Modeling: These complex models incorporate physiological and biochemical data (like enzyme kinetics) to simulate drug disposition. The precise quantification of metabolites using SIL standards is essential for validating and refining these predictive models.

Quantitative Analysis in Animal Model Studies for Drug Disposition

Studies of drug disposition—encompassing absorption, distribution, metabolism, and excretion (ADME)—are fundamental to preclinical drug development. N-Desethylamodiaquine-D5 dihydrochloride is a critical tool in the quantitative analysis of DEAQ in samples obtained from these animal model studies.

The standard method for this analysis is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). In this process, a known quantity of this compound is added to each biological sample at the beginning of the preparation process. scispace.com Because the deuterated standard has the same extraction recovery and ionization efficiency as the non-labeled DEAQ, the ratio of their respective signals in the mass spectrometer provides a highly accurate measurement of the DEAQ concentration in the original sample. nih.gov This approach corrects for potential sample loss during extraction or variations in instrument response due to matrix effects. crimsonpublishers.com

The use of this stable isotope-labeled standard has been instrumental in characterizing the disposition of amodiaquine's active metabolite. For example, pharmacokinetic studies have shown that DEAQ has a significantly longer terminal elimination half-life (around 10 days) compared to the parent drug amodiaquine (around 10 hours). asm.org This results in a total drug exposure (Area Under the Curve, or AUC) for DEAQ that is 100- to 240-fold higher than that of amodiaquine, confirming that DEAQ is responsible for most of the antimalarial effect. asm.orgnih.gov

Table 1: Properties of this compound for Quantitative Analysis

| Property | Value | Significance in Analysis |

| Chemical Formula | C₁₈H₁₃D₅ClN₃O·2HCl | The five deuterium (B1214612) (D) atoms provide a distinct mass shift from the unlabeled analyte. |

| Molecular Weight | 405.76 g/mol | The increased mass allows it to be distinguished from the native metabolite by a mass spectrometer. lgcstandards.com |

| Isotopic Labeling | Deuterium (D) | Stable isotope that does not decay; behaves almost identically to hydrogen in chemical processes. researchgate.netyoutube.com |

| Purity | Typically >95% | High chemical and isotopic purity is necessary to prevent interference with the quantification of the target analyte. lgcstandards.com |

| Application | Internal Standard in LC-MS/MS | Corrects for variability in sample preparation and instrument analysis, ensuring accurate quantification. crimsonpublishers.comscispace.com |

Investigation of Metabolic Enzyme Induction and Inhibition in Preclinical Models

Understanding how a drug is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions. The biotransformation of amodiaquine to its active metabolite, N-desethylamodiaquine, is almost entirely mediated by the cytochrome P450 enzyme CYP2C8 in the liver. nih.govnih.govnih.gov

Preclinical studies investigating this metabolic pathway rely on the precise measurement of DEAQ formation. This compound serves as the internal standard to quantify the production of DEAQ in various in-vitro and ex-vivo experimental systems, such as:

Human Liver Microsomes (HLMs): These preparations contain a pool of liver enzymes and are used to study the kinetics of drug metabolism. By incubating HLMs with amodiaquine and measuring the rate of DEAQ formation, researchers can determine key kinetic parameters. nih.govnih.gov

Recombinant Enzymes: Using specific, recombinantly expressed CYP450 enzymes (like CYP2C8), investigators can confirm which specific enzyme is responsible for a metabolic pathway. nih.gov

Inhibition Studies: To assess the potential for drug-drug interactions, amodiaquine is co-incubated with other drugs that are known inhibitors of specific CYP enzymes. A reduction in the formation of DEAQ indicates that the co-administered drug inhibits CYP2C8. nih.gov For instance, the antiretroviral drugs efavirenz (B1671121) and lopinavir (B192967) have been shown to be potent inhibitors of CYP2C8. nih.gov

Enzyme Polymorphism Studies: Different genetic variants (alleles) of CYP2C8 exist, some of which result in decreased enzyme activity. malariaworld.orgtandfonline.com Studies using recombinant variant enzymes have shown that alleles like CYP2C82 and CYP2C83 metabolize amodiaquine less efficiently, which can have clinical implications. pharmgkb.orgnih.gov

In all these assays, the accurate quantification of the formed DEAQ, enabled by the D5-labeled internal standard, is essential for calculating metabolic rates and inhibition constants (Ki).

Table 2: Key Metabolic Enzymes and Kinetic Parameters in Amodiaquine Metabolism

| Enzyme System | Primary Enzyme | Kinetic Parameter (Kₘ) | Kinetic Parameter (Vₘₐₓ) | Finding |

| Recombinant Human CYP | CYP2C8 | 1.2 µM | 2.6 pmol/min/pmol CYP | Confirmed CYP2C8 as the high-affinity, primary enzyme for N-desethylation of amodiaquine. nih.gov |

| Human Liver Microsomes (HLM) | CYP2C8 | 2.4 µM | 1462 pmol/min/mg protein | Demonstrates the kinetics in a more complex, physiologically relevant system. nih.gov |

| Recombinant Human CYP (Variant) | CYP2C82 | ~3.6 µM (3-fold higher) | N/A | The CYP2C82 polymorphism, common in some African populations, shows defective metabolism of amodiaquine. nih.gov |

| Recombinant Human CYP | CYP1A1, CYP1B1 | N/A | N/A | Extrahepatic enzymes that can metabolize amodiaquine, but not primarily to DEAQ. pharmgkb.orgnih.gov |

Role in Quality Control and Reference Standard Development

Manufacturing and Certification as a Reference Material

The production of N-Desethylamodiaquine-D5 dihydrochloride (B599025) as a reference material is a meticulous process governed by international standards to ensure its quality and reliability. aroscientific.comeuropa.eu Manufacturers of reference materials, such as LGC Standards and Simson Pharma, adhere to stringent quality management systems. lgcstandards.comsimsonpharma.com The overarching framework for this is often the International Organization for Standardization (ISO) 17034, which sets out the general requirements for the competence of reference material producers. aroscientific.comeuropa.euiasonline.org

The manufacturing process involves the chemical synthesis of the deuterated compound. Following synthesis, the material undergoes rigorous purification and characterization to confirm its identity and purity. This typically involves techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemscene.comlgcstandards.com

A crucial component of a reference material is its Certificate of Analysis (CoA). lgcstandards.comsimsonpharma.comchemscene.comlgcstandards.com This document provides comprehensive information about the compound, including:

Identity: Confirmed by methods like NMR and mass spectrometry.

Purity: Often determined by HPLC, with typical purities exceeding 95%. lgcstandards.comsigmaaldrich.com

Isotopic Enrichment: The percentage of the deuterated form, which is critical for its function as an internal standard. chemscene.com

Storage Conditions: Recommended temperature for maintaining stability, often at -20°C. lgcstandards.com

Retest Date: The date by which the material should be re-analyzed to ensure it still meets the specified quality.

The CoA serves as a guarantee to the end-user that the material is suitable for its intended purpose in quantitative analysis.

Interactive Table: Typical Specifications for N-Desethylamodiaquine-D5 Dihydrochloride Reference Material

| Parameter | Typical Specification | Analytical Technique |

| Chemical Formula | C₁₈H₁₅D₅Cl₃N₃O | - |

| Molecular Weight | 405.76 g/mol | Mass Spectrometry |

| Purity | >95% | HPLC |

| Isotopic Purity | >99% D₅ | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Storage | -20°C | - |

Application in Analytical Quality Control for Pharmaceutical Substances

This compound is a cornerstone in the analytical quality control of pharmaceutical substances containing amodiaquine (B18356). Its primary use is as an internal standard in LC-MS/MS methods developed to quantify amodiaquine and its active metabolite, N-desethylamodiaquine, in biological matrices such as human plasma. researchgate.netgoogleapis.comejbps.comnih.gov

In a typical bioanalytical workflow, a known amount of this compound is added to both the calibration standards and the unknown patient samples. ich.orgeuropa.eu Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar variations during sample preparation, extraction, and injection into the LC-MS/MS system. researchgate.netscispace.com By comparing the peak area of the analyte to the peak area of the internal standard, analysts can accurately determine the concentration of the analyte, compensating for potential sample loss or matrix effects. nih.govwaters.com

Research has demonstrated the successful application of this compound in sensitive and high-throughput bioanalytical methods. researchgate.netnih.gov For instance, methods have been developed and validated for the simultaneous determination of amodiaquine and N-desethylamodiaquine in human plasma for bioequivalence studies. researchgate.netnih.gov These methods are crucial for ensuring that different formulations of a drug deliver the same amount of active substance to the bloodstream.

Compliance with Regulatory Guidelines for Bioanalytical Method Validation (e.g., ICH, FDA)

The use of stable isotope-labeled internal standards like this compound is strongly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.orgeuropa.eufda.gov The ICH M10 guideline on bioanalytical method validation explicitly suggests the use of a stable isotope-labeled analyte as the internal standard when using mass spectrometric detection. ich.orgeuropa.eufda.gov

The rationale behind this recommendation is that such internal standards are considered the "gold standard" for correcting variability in the analytical process. researchgate.netscispace.comnih.gov By incorporating this compound into the analytical method, laboratories can more readily meet the stringent requirements for bioanalytical method validation set forth by these regulatory agencies. These requirements include demonstrating the method's accuracy, precision, selectivity, and stability. ich.orgeuropa.eufda.gov

The use of a stable isotope-labeled internal standard helps to:

Improve Accuracy and Precision: By compensating for variations in sample extraction and matrix effects, leading to more reliable and reproducible results. researchgate.netnih.gov

Enhance Specificity: The unique mass of the deuterated standard allows for clear differentiation from the analyte and other matrix components.

Demonstrate Method Robustness: The consistent performance of the internal standard across different samples and analytical runs provides evidence of a robust and reliable method.

In essence, the use of this compound is not just a matter of good scientific practice; it is a key element in ensuring compliance with global regulatory expectations for the development and approval of pharmaceutical products. bioanalysis-zone.com

Future Research Trajectories for Deuterated Analytical Standards

Advancements in High-Throughput Bioanalytical Platforms

The pharmaceutical industry increasingly relies on high-throughput screening (HTS) in early-stage drug discovery to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of thousands of potential drug candidates. researchgate.netresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for these screens, where deuterated internal standards are essential for achieving the necessary accuracy and precision. clearsynth.comnih.gov

Future advancements in this area are focused on further increasing the speed and efficiency of this process. The development of highly automated bioanalytical platforms is a key trend. nih.gov These systems integrate automated MS/MS method optimization by infusion with rapid, parallel chromatography setups. researchgate.netnih.gov This automation reduces the traditional bottleneck of compound-specific method development, enabling laboratories to analyze thousands of assays per instrument each month. nih.gov For a compound like N-Desethylamodiaquine-D5 dihydrochloride (B599025), this means its use as an internal standard can be seamlessly integrated into workflows that test new antimalarial candidates' metabolic stability at an unprecedented scale.

Future platforms will likely incorporate even faster separation techniques and more sophisticated software for automated data processing and decision-making, further reducing cycle times and human intervention.

Table 1: Evolution of High-Throughput Bioanalytical Platforms

| Feature | Traditional Platforms | Advanced/Future Platforms |

|---|---|---|

| MS/MS Optimization | Manual, compound-by-compound | Automated via infusion, software-driven researchgate.netnih.gov |

| Chromatography | Single-column, serial analysis | Parallel or multiplexed columns for simultaneous analysis researchgate.netnih.gov |

| Sample Throughput | Moderate; limited by method development | Very high; >1000 assays per instrument/month nih.gov |

| Data Processing | Manual review and calculation | Integrated software for automated processing and reporting researchgate.netresearchgate.net |

| Internal Standards | Manual addition and tracking | Fully integrated into automated workflows |

Expanded Role in Quantitative Metabolomics and Proteomics Research

Beyond single-drug ADME studies, the fields of metabolomics and proteomics are providing a system-wide view of biological responses to drugs and disease. Stable isotope labeling is a cornerstone of quantitative research in these fields. nih.govuu.nl Deuterated standards are commonly used in targeted metabolomics to accurately quantify specific metabolites in complex biological samples. nih.govnih.gov

The future will see an expanded role for deuterated standards in large-scale quantitative studies. As researchers seek to understand entire metabolic pathways, the demand for a comprehensive library of deuterated metabolites will grow. This will allow for more precise "flux analysis," tracing the metabolic fate of labeled precursors through complex biological networks. nih.gov In proteomics, while methods like SILAC and isobaric tags (TMT, iTRAQ) are common, deuterated standards remain vital for targeted quantification of specific proteins and their post-translational modifications, which is crucial for validating biomarkers discovered in large-scale screening. nih.gov

The application of N-Desethylamodiaquine-D5 dihydrochloride could extend beyond its own quantification to serve as a non-endogenous standard in broader metabolomic studies of parasitic diseases, helping to normalize data and ensure quantitative accuracy across different samples and experiments.

Table 2: Comparison of Quantitative 'Omics' Methodologies

| Approach | Description | Key Advantage | Role of Deuterated Standards |

|---|---|---|---|

| Label-Free Quantification | Compares signal intensity of analytes across different runs. | No limit on the number of samples; simpler sample prep. nih.gov | Not used directly for labeling, but essential for validating key findings. |

| Metabolic Labeling (e.g., SILAC) | Cells incorporate stable-isotope-labeled amino acids into all proteins. | High quantitative accuracy as labeling occurs early. uu.nl | Used as internal standards for absolute quantification of specific target proteins. |

| Chemical Labeling (e.g., TMT/iTRAQ) | Peptides are chemically tagged with isobaric reagents post-digestion. | Multiplexing allows simultaneous comparison of multiple samples. nih.gov | N/A for this specific technique, but used to validate results. |

| Targeted Metabolomics | Focuses on quantifying a specific, predefined set of metabolites. | High sensitivity, specificity, and quantitative accuracy. | Essential as internal standards (e.g., N-Desethylamodiaquine-D5) to correct for matrix effects and instrument variability. clearsynth.comresearchgate.net |

Development of Novel Isotopic Labeling Strategies and Applications

The synthesis of deuterated standards can be complex and costly. nih.gov A significant future research trajectory is the development of more efficient, cost-effective, and regioselective isotopic labeling methods.

Recent advancements are moving beyond traditional synthetic routes. These include:

pH-Dependent H/D Exchange: This method uses acid or base-catalyzed reactions to exchange hydrogen atoms for deuterium (B1214612) at specific, activated positions on a molecule. It is often inexpensive and can be performed under mild conditions, making it an attractive strategy for producing standards like deuterated creatinine. nih.gov

Samarium(II) Iodide (SmI2) Mediated Deuteration: This powerful reductive chemistry platform allows for highly efficient and site-selective deuterium incorporation. Recent work has demonstrated its ability to create α,γ-dideuterated esters and even tetradeuterated alcohols with near-quantitative deuterium labeling (>99% D), expanding the toolbox for creating complex labeled molecules. acs.org

Novel Tagging Reagents: Researchers are designing new chemical tags that incorporate stable isotopes in a controlled manner. nih.gov These tags can be attached to classes of molecules, like carbohydrates, that are otherwise difficult to label, enabling multiplexed quantitative analysis. nih.gov

These novel strategies will make it easier to synthesize a wider array of deuterated standards, including complex drug metabolites. This will facilitate more comprehensive metabolic studies and lower the cost of routine bioanalysis.

Table 3: Summary of Novel Isotopic Labeling Strategies

| Strategy | Mechanism | Advantages |

|---|---|---|

| pH-Dependent H/D Exchange | Acid/base-catalyzed enolization followed by deuterium exchange at activated carbon centers. nih.gov | Inexpensive, simple reaction conditions, high selectivity for certain functional groups. nih.gov |

| SmI₂-Mediated Reductive Deuteration | Reductive ring-opening or functional group reduction using SmI₂ in the presence of a deuterium source (D₂O). acs.org | High deuterium incorporation (>99%), high regioselectivity, applicable to various functional groups. acs.org |

| Novel Isotopic Tagging | Synthesis of specialized reagents with built-in isotopic variation that can be chemically attached to analytes. nih.gov | Enables analysis of molecule classes difficult to label directly; allows for multiplexing. nih.gov |

| In Situ CO Generation | Using non-gaseous sources like formate (B1220265) salts to generate ¹³CO for carbonylation reactions. mdpi.com | Avoids handling hazardous ¹³CO gas, practical, and cost-effective for ¹³C labeling. mdpi.com |

Computational Modeling for Predicting Isotopic Effects on Molecular Behavior

A well-known challenge with deuterated standards is the "isotope effect," where the mass difference between hydrogen and deuterium can cause the labeled compound to behave slightly differently from its non-labeled counterpart. nih.gov This can manifest as a slight shift in chromatographic retention time, which may complicate analysis if not properly managed. nih.gov

Future research is increasingly focused on using computational modeling to predict these effects before a standard is ever synthesized.

Deep Potential Molecular Dynamics (DPMD): By training a deep neural network on data from ab initio quantum mechanics calculations, DPMD can perform large-scale molecular dynamics simulations with high accuracy but at a fraction of the computational cost. aps.orgosti.gov This allows for the precise prediction of how deuteration will affect a molecule's structure and interactions with its environment (e.g., a solvent or a chromatography column). aps.orgosti.gov

Quantum-Chemical Calculations: These models can predict isotopic fractionation by calculating the vibrational frequencies of light and heavy isotopologues. acs.org This helps in understanding how isotope effects arise from both intramolecular vibrations and interactions with solvent molecules. acs.orgnih.gov

By accurately predicting the behavior of deuterated standards in silico, analytical scientists can proactively adjust their methods (e.g., chromatographic gradients) to ensure co-elution and robust quantification. This computational-first approach will save significant time and resources in method development and lead to more reliable bioanalytical data.

Table 4: Computational Models for Predicting Isotopic Effects

| Model Type | Application | Predicted Outcome |

|---|---|---|

| Deep Potential Molecular Dynamics (DPMD) | Simulating the dynamic behavior of molecules in a condensed phase (e.g., liquid). aps.orgosti.gov | Structural properties (bond lengths, angles), hydrogen bonding, interaction with solvents. aps.orgosti.gov |

| Quantum-Chemical Models (e.g., DFT) | Calculating equilibrium isotope effects based on molecular vibrations. acs.org | Isotopic enrichment factors (ε), predicting shifts in equilibria (e.g., vaporization). acs.orgnih.gov |

| Path-Integral Molecular Dynamics (PI-MD) | Incorporating nuclear quantum effects (NQEs) into simulations. osti.gov | More accurate prediction of isotope effects, especially for light nuclei like hydrogen/deuterium. osti.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Amodiaquine (B18356) |

| Creatinine |

Q & A

Basic Research Questions

Q. What is the role of N-Desethylamodiaquine-D5 dihydrochloride in drug metabolism studies?

- Methodological Answer : This deuterated compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated metabolites (e.g., N-desethylamodiaquine) in pharmacokinetic studies. Its deuterated structure minimizes matrix effects, ensuring accurate calibration curves. For example, it is standardized at 100 µg/mL (as free base) in analytical workflows to normalize extraction efficiency and ionization variability .

Q. How is isotopic purity ensured during the synthesis of this compound?

- Methodological Answer : Isotopic purity (>98%) is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). NMR confirms the position and number of deuterium atoms, while HRMS distinguishes isotopic peaks from impurities. Batch-specific certificates of analysis (CoA) should be reviewed to confirm compliance with pharmacopeial standards (e.g., USP/EP guidelines for deuterated compounds) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase LC-MS/MS with electrospray ionization (ESI) is optimal. A C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in water/acetonitrile) achieve baseline separation. System suitability tests must include precision (RSD <5%) and sensitivity (LOQ ≤1 ng/mL) per ICH Q2(R1) guidelines. Internal standard recovery should be 85–115% .

Advanced Research Questions

Q. How does this compound improve reproducibility in CYP450 enzyme inhibition assays?

- Methodological Answer : In cytochrome P450 (CYP450) studies, this compound controls for inter-batch variability in enzyme activity measurements. For instance, when assessing CYP2C8 inhibition by amodiaquine, the deuterated standard corrects for ion suppression in human liver microsomes. Calibration curves must span 0.1–1000 ng/mL to cover sub-therapeutic to toxicological ranges .

Q. What are the stability challenges of this compound in long-term storage?

- Methodological Answer : Hydroscopicity and photodegradation are critical concerns. Stability studies under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH) show degradation <2% over 6 months when stored in amber vials with desiccants. For freeze-thaw cycles (−80°C to RT), ≤3 cycles are acceptable if reconstituted in acidified methanol (pH 3.0) to prevent deuterium exchange .

Q. How should researchers resolve contradictory data in metabolite quantification using this compound?

- Methodological Answer : Discrepancies often arise from matrix effects or incomplete deuterium retention. To troubleshoot:

- Perform post-column infusion experiments to identify ion suppression zones.

- Validate deuterium retention via isotopic peak ratio monitoring (e.g., m/z 328 → 283 for D5 vs. m/z 323 → 278 for non-deuterated).

- Cross-validate with stable isotope-labeled analogs (e.g., 13C variants) if deuterium loss exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.